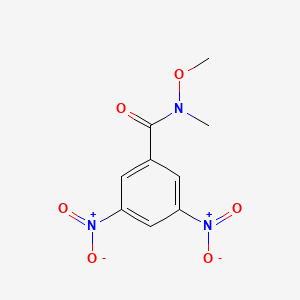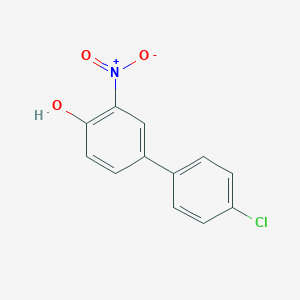
2,4-Dichloro-3,6-difluorobenzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-3,6-difluorobenzoyl chloride: is a chemical compound with the molecular formula C7H2Cl2F2O. It is an important intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This compound is known for its reactivity and is used in various chemical reactions to produce more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3,6-difluorobenzoyl chloride typically involves the chlorination and fluorination of benzoyl chloride derivatives. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution of hydrogen atoms with fluorine.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.
化学反応の分析
Types of Reactions: 2,4-Dichloro-3,6-difluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation to form corresponding acids or reduction to form alcohols.
Coupling Reactions: It can be used in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.
Catalysts: Lewis acids like aluminum chloride or iron chloride are often employed to facilitate these reactions.
Solvents: Organic solvents like dichloromethane, toluene, and acetonitrile are typically used to dissolve the reactants and control the reaction environment.
Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine can produce an amide, while reacting with an alcohol can produce an ester.
科学的研究の応用
Chemistry: 2,4-Dichloro-3,6-difluorobenzoyl chloride is widely used as a building block in the synthesis of various organic compounds. It is particularly valuable in the development of new pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry: In the agrochemical industry, it is used to produce herbicides, insecticides, and fungicides. Its reactivity makes it a versatile intermediate for creating compounds that protect crops from pests and diseases.
作用機序
The mechanism of action of 2,4-Dichloro-3,6-difluorobenzoyl chloride involves its ability to react with nucleophiles. The electron-withdrawing effects of the chlorine and fluorine atoms make the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This reactivity is harnessed in various synthetic applications to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
類似化合物との比較
2,4-Difluorobenzoyl chloride: Similar in structure but lacks the chlorine atoms, making it less reactive in certain substitution reactions.
2,6-Difluorobenzoyl chloride: Another similar compound with fluorine atoms in different positions, affecting its reactivity and applications.
3,4-Difluorobenzoyl chloride: Differing in the position of fluorine atoms, which can influence the types of reactions it undergoes.
Uniqueness: 2,4-Dichloro-3,6-difluorobenzoyl chloride is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and make it a valuable intermediate in various synthetic pathways. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
特性
IUPAC Name |
2,4-dichloro-3,6-difluorobenzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl3F2O/c8-2-1-3(11)4(7(10)13)5(9)6(2)12/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCUKUKQXRYOMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)Cl)C(=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl3F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[2-(aminomethyl)phenyl]acetate](/img/structure/B6292038.png)












